molecular formula C16H11N3O4S B2485184 N-(2-cyanophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 502755-89-7

N-(2-cyanophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2485184
CAS RN: 502755-89-7
M. Wt: 341.34
InChI Key: IOKUVLUYYDBEEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-cyanophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide involves several steps, including acylation, cyclization, and amide formation. For example, the synthesis of related benzothiazole derivatives typically begins with the reaction of an amino group with acetic anhydride or other acylating agents to form an acetamide, followed by cyclization to form the benzothiazole ring (Chua et al., 1999).

Molecular Structure Analysis

The molecular structure of such compounds often features a benzothiazole ring, which is crucial for its biological activity. The presence of substituents like the cyano group and acetamide moiety can significantly influence the compound's reactivity and interaction with biological targets. X-ray crystallography and spectroscopic methods, including IR, NMR, and mass spectrometry, are typically employed to confirm the structure (Bunev et al., 2013).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitution and condensation reactions. The cyano and acetamide groups play a pivotal role in these reactions, offering sites for nucleophilic attack and enabling the synthesis of diverse derivatives with potential biological activities (Inkaya et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents of the compound. These properties are crucial for the compound's application in medicinal chemistry, affecting its formulation and bioavailability (Wang et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa, are determined by the functional groups present in the compound. For instance, the acetamide group's reactivity towards hydrolysis and the benzothiazole ring's stability under various conditions are important for understanding the compound's behavior in biological systems (Mary et al., 2020).

Scientific Research Applications

  • Antitumor Activity : N-(2-cyanophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide derivatives have been explored for their potential antitumor activity. In one study, derivatives of this compound were tested against various human tumor cell lines, revealing significant anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

  • Antimicrobial Agents : These compounds have also been synthesized and evaluated for their antimicrobial activity against bacterial and fungal species. Some derivatives have shown potent antimicrobial activity, particularly against certain fungi and bacteria (Incerti et al., 2017).

  • Anticonvulsant Evaluation : Research has also been conducted on the anticonvulsant properties of this compound derivatives. A study found significant anticonvulsant activity against maximal electroshock and pentylenetetrazole-induced seizures in mice (Nath et al., 2021).

  • Metabolic Stability in PI3K/mTOR Inhibitors : Modifications of this compound have been investigated to improve metabolic stability in phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors (Stec et al., 2011).

  • Analgesic Activity : Some derivatives have been synthesized and tested for their analgesic properties against thermal, mechanical, and chemical nociceptive stimuli, showing significant pain-relieving effects in animal models (Kaplancıklı et al., 2012).

  • Anti-Inflammatory Activity : Research has also explored the anti-inflammatory properties of these compounds. For example, certain derivatives have shown significant anti-inflammatory activity in assay tests (Sunder & Maleraju, 2013).

  • Cytotoxicity Studies : The cytotoxic effects of N-acetamide complexes with Pd(II) and Pt(II) containing this compound have been examined against different cancer cell lines, revealing varying degrees of cytotoxicity (Al‐Janabi et al., 2020).

properties

IUPAC Name

N-(2-cyanophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c17-9-11-5-1-3-7-13(11)18-15(20)10-19-16(21)12-6-2-4-8-14(12)24(19,22)23/h1-8H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKUVLUYYDBEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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